molecular formula C4H8O4S2 B8700536 3-Methylsulfonothioyloxypropanoic acid

3-Methylsulfonothioyloxypropanoic acid

Cat. No.: B8700536
M. Wt: 184.2 g/mol
InChI Key: YGZDGSRXJVYYJM-UHFFFAOYSA-N
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Description

3-Methylsulfonothioyloxypropanoic acid is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiosulfonic acid group attached to a 2-carboxyethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanethiosulfonic acid 2-carboxyethyl ester typically involves the esterification of methanethiosulfonic acid with a carboxylic acid derivative. One common method is the reaction of methanethiosulfonic acid with 2-carboxyethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of methanethiosulfonic acid 2-carboxyethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonothioyloxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Methylsulfonothioyloxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of methanethiosulfonic acid 2-carboxyethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This modification can lead to the inhibition of enzyme activity or alteration of protein function. The pathways involved in these interactions often include the formation of covalent bonds between the compound and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.

    Ethanesulfonic acid: Another sulfonic acid derivative with a slightly different structure.

    Propane-1-sulfonic acid: A sulfonic acid with a longer carbon chain.

Uniqueness

Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility compared to other similar compounds .

Properties

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

3-methylsulfonothioyloxypropanoic acid

InChI

InChI=1S/C4H8O4S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

YGZDGSRXJVYYJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromopropionic acid 22 (571 mg, 3.73 mmol) and sodium methanethiosulfonate 21 (511 mg, 3.81 mmol) in DMF (5 mL) was stirred under argon at 70° C. After 2 h, t.1.c. (ethyl acetate:methanol, 4:1) indicated the formation of two products (Rf 0.3, 0.6) and the absence of any starting material (Rf 0.2). The reaction mixture was cooled to room temperature, water (10 mL) was added and the resulting mixture extracted with ether (3×20 mL). The organic extracts were combined, washed with brine (30 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash column chromatography (DCM:ether, 3:1 (acetic acid, 0.6%)) to yield 2-carboxyethyl methanethiosulfonate 16 (438 mg, 64%) as a white crystalline solid; m.p. 44-46° C. (ethyl acetate/petrol) [Lit. 44-48° C. m.p., value obtained from Toronto Research Chemicals Inc. website (www.trc-canada.com), nmr spectra assigned using Chemical Concepts SpecInfo]; νmax (thin film) 1716 (st, C═O), 1312, 1130 (S—SO2)cm−1, δH (400 MHz, CDCl3) 2.94 (2H, t, J1,2 6.7Hz, 2 x H-2), 3.36 (3H, s, CH3), 3.38 (2H, t, 2 x H-1); δC (100.6 MHz, CDCl3) δ0.6 (t, C-1), 34.4 (t, C-2), 50.6 (q, CH3), 176.7 (s, C═O); m/z (ES−) 183 (M-H+, 100%). HRMS (ES−) Calcd. For C4H7O4S2 (M-H−) 182.9786.
Quantity
571 mg
Type
reactant
Reaction Step One
Name
sodium methanethiosulfonate
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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